molecular formula C11H11FO4 B1310009 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid CAS No. 49800-56-8

4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid

Cat. No.: B1310009
CAS No.: 49800-56-8
M. Wt: 226.2 g/mol
InChI Key: STRZAYFOSFZMGO-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid is an organic compound with a unique structure that includes a fluorine atom, a methoxy group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid typically involves the reaction of 5-fluoro-2-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of a Suzuki-Miyaura cross-coupling reaction, where 5-fluoro-2-methoxyphenylboronic acid reacts with a halogenated butanoic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom or methoxy group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The ketone group can also participate in covalent interactions with target proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluorine atom and a methoxy group enhances its potential for selective interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRZAYFOSFZMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424656
Record name 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49800-56-8
Record name 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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